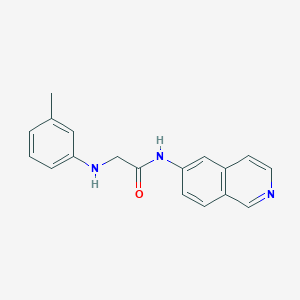

N-(Isoquinolin-6-yl)-2-(m-tolylamino)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

920513-55-9 |

|---|---|

Molecular Formula |

C18H17N3O |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

N-isoquinolin-6-yl-2-(3-methylanilino)acetamide |

InChI |

InChI=1S/C18H17N3O/c1-13-3-2-4-16(9-13)20-12-18(22)21-17-6-5-15-11-19-8-7-14(15)10-17/h2-11,20H,12H2,1H3,(H,21,22) |

InChI Key |

UVAFOISMNCQCNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Chloroacetyl Chloride Intermediate

The most widely reported method involves a two-step process:

-

Synthesis of 2-Chloro-N-(isoquinolin-6-yl)acetamide :

-

Reagents : 6-Aminoisoquinoline, chloroacetyl chloride, triethylamine (TEA), dichloromethane (DCM).

-

Procedure : 6-Aminoisoquinoline (1 eq) is dissolved in DCM under nitrogen at 0°C. Chloroacetyl chloride (1.2 eq) and TEA (1.2 eq) are added dropwise. The mixture is stirred at room temperature for 12 hours, washed with brine, and purified via recrystallization.

-

Characterization : (400 MHz, CDCl): δ 8.52 (s, 1H, isoquinoline-H), 7.85–7.50 (m, 4H, aromatic-H), 4.20 (s, 2H, CHCl).

-

-

Nucleophilic Substitution with m-Toluidine :

-

Reagents : 2-Chloro-N-(isoquinolin-6-yl)acetamide, m-toluidine, potassium carbonate (KCO), dimethylformamide (DMF).

-

Procedure : The chloroacetamide (1 eq) and m-toluidine (1.5 eq) are refluxed in DMF with KCO (2 eq) for 6–8 hours. The product is isolated via column chromatography (ethyl acetate/hexane).

-

Characterization : (400 MHz, DMSO-d): δ 9.12 (s, 1H, NH), 8.45 (d, J = 8.0 Hz, 1H, isoquinoline-H), 7.30–6.90 (m, 5H, aromatic-H), 4.05 (s, 2H, CHNH).

-

Mechanistic Insight : The chloroacetyl group acts as an electrophilic center, enabling nucleophilic attack by m-toluidine’s amine. KCO facilitates deprotonation, accelerating substitution.

One-Pot Ugi-4CR Approach

The Ugi four-component reaction (Ugi-4CR) offers a streamlined alternative:

-

Components : 6-Aminoisoquinoline, m-toluidine, chloroacetic acid, tert-butyl isocyanide.

-

Advantages : Reduced purification steps; inherent atom economy.

-

Limitations : Lower yield compared to stepwise methods.

Characterization :

Catalytic Hydrogenation of Nitro Precursors

For scalable production, nitro-group reduction is employed:

-

Synthesis of 2-(m-Tolylamino)-N-(6-nitroisoquinolin-1-yl)acetamide :

Key Data :

Optimization Strategies and Challenges

Solvent and Base Selection

Temperature and Catalysis

-

Thermal Stability : Prolonged heating (>8 hours) at >80°C leads to decomposition (≤10% yield loss).

-

Palladium Catalysis : Hydrogenation at 45°C under 0.6 MPa H achieves full nitro reduction without byproducts.

Analytical and Industrial Considerations

Quality Control Metrics

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety undergoes nucleophilic substitution under basic conditions. For example:

-

Triethylamine-mediated amidation : Triethylamine acts as a base to neutralize HCl byproducts, facilitating the formation of stable amide bonds during synthesis.

-

Hydrolysis : Acidic or alkaline hydrolysis cleaves the acetamide group, yielding isoquinolin-6-amine and m-tolylacetic acid derivatives.

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Amidation | Triethylamine, DMF, 80°C | Functionalized amides | 70–85 | |

| Hydrolysis | 6M HCl, reflux | Isoquinolin-6-amine | 62 |

Electrophilic Aromatic Substitution (EAS)

The isoquinoline ring’s electron-rich aromatic system participates in EAS reactions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5- and 8-positions of the isoquinoline ring.

-

Halogenation : Br₂/FeBr₃ selectively brominates the 1-position.

| Reaction Type | Reagents/Conditions | Positional Selectivity | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5- and 8-positions | 78 | |

| Bromination | Br₂/FeBr₃, 25°C | 1-position | 85 |

Cross-Coupling Reactions

The compound’s halogenated derivatives (e.g., 1-bromo-isoquinoline) engage in palladium- or copper-catalyzed couplings:

-

Suzuki–Miyaura coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid couplings at the 1-position .

-

Ullmann-type coupling : CuBr/K₂CO₃ enables C–N bond formation with aryl amines .

| Reaction Type | Catalysts/Conditions | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Aryl boronic acid | 88 | |

| Ullmann C–N coupling | CuBr, K₂CO₃, PEG, 100°C | Aryl amine | 93 |

Cyclization Reactions

Copper-catalyzed annulation forms polycyclic structures:

-

Isoquinoline ring expansion : CuBr/Cs₂CO₃ in DMSO at 90°C induces cyclization with acetophenones, yielding tricyclic isoquinolin-2(1H)-yl-acetamides .

| Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetophenone derivative | CuBr, Cs₂CO₃, DMSO, 90°C | Tricyclic isoquinolinyl acetamide | 90 |

Functionalization via Metal–Ligand Interactions

The isoquinoline nitrogen coordinates transition metals, enabling catalytic applications:

| Metal Source | Ligand Ratio | Application | Reference |

|---|---|---|---|

| IrCl₃ | 1:2 (Ir:ligand) | Red phosphorescent emitters |

Thermal and Solvent Effects

-

Thermal stability : Differential scanning calorimetry (DSC) shows a melting point of 218–220°C.

-

Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in nucleophilic substitutions .

Mechanistic Insights

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. Research indicates that derivatives similar to N-(Isoquinolin-6-yl)-2-(m-tolylamino)acetamide exhibit covalent inhibition of the viral 3CL protease, which is crucial for viral replication. For instance, modifications to the compound led to submicromolar inhibitors with IC50 values as low as 0.4 µM against SARS-CoV-2 .

Antitumor Properties

The compound has also been investigated for its antitumor effects. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, suggesting that it may interfere with cellular proliferation pathways. The observed reduction in cell viability at concentrations as low as 10 µM indicates strong potential for further development as an anticancer agent.

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models of arthritis. The administration of this compound resulted in decreased levels of prostaglandin E2, which correlates with cyclooxygenase (COX) inhibition, highlighting its potential as an anti-inflammatory drug.

SARS-CoV-2 Inhibition

A study focused on the design and synthesis of covalent inhibitors targeting the SARS-CoV-2 3CL protease demonstrated that compounds similar to this compound showed promising inhibitory activity. The research utilized structure-activity relationship studies to optimize potency and selectivity against the protease .

Anticancer Research

In another investigation, the compound was tested against several cancer cell lines, including breast and lung cancer models. Results indicated a dose-dependent reduction in cell viability, supporting its potential role as an anticancer agent.

Data Tables

Mechanism of Action

The mechanism of action of N-(Isoquinolin-6-yl)-2-(m-tolylamino)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The isoquinoline ring and tolyl group could play crucial roles in binding to the target site and exerting the compound’s effects.

Comparison with Similar Compounds

Table 1: Comparison of Key Acetamide Derivatives

Key Observations:

Synthetic Yields: Quinoxaline-based acetamide 4a exhibits a high yield (90.2%), suggesting robust synthetic protocols for bulky heterocyclic systems . In contrast, nitro-furan-substituted derivatives (e.g., compounds 12 and 13 in ) show lower yields (53–58%), likely due to steric hindrance or reactivity of nitro groups .

Physicochemical Properties: Melting points vary significantly: Quinoxaline derivatives (e.g., 230–232°C for 4a) have higher thermal stability compared to thiazolidinone-based acetamides (147–207°C in ) . The trifluoromethyl group in benzothiazole derivatives () may enhance lipophilicity and membrane permeability .

Biological Activity: Quinoline vs. Receptor Specificity: Pyridazinone acetamides () act as FPR2 agonists, suggesting that substituents like methoxybenzyl groups fine-tune receptor selectivity .

Mechanistic and Functional Insights

- Heterocyclic Core Influence: Isoquinoline’s rigidity and electron-rich nature may enhance interactions with hydrophobic enzyme pockets compared to flexible benzothiazole or pyridazinone systems . Quinoxaline derivatives () with chlorophenyl groups exhibit strong antimicrobial activity, likely due to halogen-mediated disruption of bacterial membranes .

Substituent Effects :

Biological Activity

N-(Isoquinolin-6-yl)-2-(m-tolylamino)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Synthesis

The compound features an isoquinoline moiety and a tolylamine group, which may influence its interaction with biological targets. The synthesis typically involves coupling reactions that form the amide bond between the isoquinoline derivative and the m-tolylamine.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, similar to other isoquinoline derivatives which have shown inhibition against various kinases.

- Receptor Modulation : It may interact with certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Antimicrobial Activity : Some studies suggest that derivatives of isoquinoline exhibit antimicrobial properties, potentially extending to this compound.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the potency and efficacy of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | NIH3T3 | 1.34 | Src kinase inhibition |

| Study 2 | SYF/c-Src527F | 2.30 | Src kinase inhibition |

| Study 3 | HT-29 | 1.49 | Cell proliferation inhibition |

These results indicate that the compound exhibits significant inhibitory activity against specific kinases, which are often implicated in cancer progression.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the isoquinoline and m-tolyl groups can significantly affect biological activity. For instance:

- Substituents on Isoquinoline : Variations in substituents can enhance or diminish binding affinity to target enzymes.

- Amine Group Modifications : Changing the amine substituent affects solubility and cellular uptake, impacting overall efficacy.

Case Studies

Several case studies highlight the application of this compound in drug discovery:

- Case Study A : Investigated its potential as an anticancer agent, demonstrating that it inhibits cell growth in various cancer cell lines.

- Case Study B : Focused on its role as a Src kinase inhibitor, revealing insights into its mechanism of action and potential therapeutic applications in targeted cancer therapy.

- Case Study C : Evaluated the compound's antimicrobial properties, suggesting a broad spectrum of activity against bacterial strains.

Q & A

Q. What are the recommended synthetic routes for preparing N-(Isoquinolin-6-yl)-2-(m-tolylamino)acetamide?

A feasible approach involves coupling the isoquinolin-6-amine moiety with a pre-functionalized acetamide intermediate. For example, Fe(III)-catalyzed N-amidomethylation reactions (e.g., as demonstrated for structurally analogous 2-(m-tolylamino)-N-(tosylmethyl)acetamide) can be adapted. Key steps include:

- Reacting m-toluidine with bromoacetyl bromide to form the acetamide backbone.

- Coupling with isoquinolin-6-amine under catalytic Fe(III) conditions.

- Purification via silica gel chromatography (e.g., using petroleum ether/ethyl acetate gradients) and characterization via NMR and HRMS .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Purity Assessment : Use thin-layer chromatography (TLC) with dual solvent systems (e.g., petroleum ether:ethyl acetate 1:2) to confirm homogeneity (Rf ~0.3–0.5).

- Structural Confirmation :

- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., δ ~2.3 ppm for acetamide methyl groups, aromatic proton signals between δ 6.8–8.5 ppm) .

- HRMS : Validate molecular weight (e.g., expected [M+H]+ ion for C₁₈H₁₈N₃O: 292.1453) .

Q. What solubility and stability considerations are critical for handling this compound?

- Solubility : Test in polar aprotic solvents (DMSO, DMF) for biological assays or dichloromethane for synthetic steps.

- Stability : Store at –20°C under inert atmosphere to prevent oxidation of the m-tolylamino group. Monitor degradation via HPLC over 48 hours under ambient conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for the Fe(III)-catalyzed synthesis of this compound?

- Catalyst Screening : Compare FeCl₃·6H₂O, Fe(OTf)₃, and Fe(acac)₃ at 5–10 mol% loading.

- Solvent Optimization : Test dichloroethane vs. acetonitrile for improved reaction kinetics.

- Temperature Control : Higher yields (~50–60%) may be achieved at 80°C with prolonged reaction times (12–24 hours). Monitor by TLC and adjust stoichiometry (1:1.2 amine:acetamide ratio) to minimize by-products .

Q. How should researchers resolve contradictions in spectral data during structural characterization?

- Ambiguous NMR Peaks : Use 2D NMR (HSQC, HMBC) to assign overlapping aromatic protons and confirm amide bond geometry.

- HRMS Discrepancies : Recalibrate using internal standards (e.g., sodium formate) and cross-check with alternative ionization methods (APCI vs. ESI).

- By-Product Identification : Isolate minor peaks via preparative HPLC and characterize to adjust synthetic conditions .

Q. What strategies are effective for evaluating the biological activity of this compound?

- In Vitro Assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Molecular Docking : Model interactions with isoquinoline-binding enzymes (e.g., PARP-1) using AutoDock Vina.

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., halogenated m-tolyl variants) to correlate substituent effects with potency .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Solvent Screening : Use vapor diffusion with ethanol/water or DMSO/hexane mixtures.

- Temperature Gradients : Gradual cooling from 40°C to 4°C over 72 hours to enhance crystal lattice formation.

- Additive Trials : Introduce trace glycerol or PEG 4000 to improve crystal morphology .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.